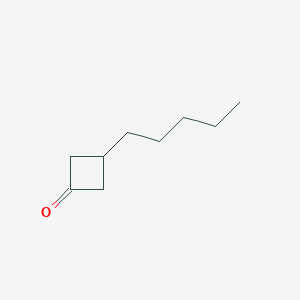

Cyclobutanone, 3-pentyl-

Übersicht

Beschreibung

Cyclobutanone is an organic compound with a molecular formula of (CH2)3CO . It is a four-membered cyclic ketone (cycloalkanone) and is a colorless volatile liquid at room temperature . Cyclobutanone is the smallest easily handled cyclic ketone, as cyclopropanone is highly sensitive .

Synthesis Analysis

In the last decade, several new cyclobutanone synthesis and functionalization protocols have been published . Organo- and biocatalyzed eco-friendly approaches to cyclobutanone-containing molecules have been developed with interesting results . Chemoselective C-C bond cleavages of reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .Molecular Structure Analysis

The molecular weight of cyclobutanone is 70.0898 . The structure of cyclobutanone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyclobutanone and 3-pentanone derivatives are amenable to a double-aldol-Tishchenko reaction . The reaction pathway is controlled by the nature of the Z group on 3-substituted cyclobutanones, leading to the formation of various lactones, lactams, and acids .Physical And Chemical Properties Analysis

Cyclobutanone has a molecular weight of 70.09 g/mol . It is considered to have low polarity due to the nonpolar carbon-carbon bonds and somewhat polar carbon-oxygen bond within its structure . In terms of solubility, cyclobutanone is moderately soluble in water but dissolves readily in organic solvents like ethanol, acetone, and chloroform .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cyclobutane’s three-dimensional structure allows for unique applications in medicinal chemistry. Improved synthetic methods and commercial availability now facilitate the incorporation of this structural motif into small-molecule drug candidates .

Natural Product Synthesis

Cyclobutane subunits are found in complex natural products such as terpenoids, alkaloids, and steroids. These compounds not only have fascinating architectures but also potent biological activities. Recent progress in natural product synthesis emphasizes disconnection tactics employed to forge the four-membered rings .

Reaction Modeling

Modeling ester hydrolysis and other reactions often adopt mixed implicit/explicit solvent models. These models are particularly useful in reactions involving ionic species and have become popular in recent years .

[2 + 2] Cycloaddition Reactions

This strategy is used in the total synthesis of cyclobutane-containing natural products. The [2 + 2] cycloaddition reactions are classified by mechanism and have been successfully applied in various syntheses .

Eco-Friendly Synthesis Approaches

Organo- and biocatalyzed eco-friendly approaches to cyclobutane-containing molecules have been developed, yielding interesting results. These methods are part of successful new total syntheses of bioactive compounds and drugs where a four-membered ring is a key intermediate .

Safety And Hazards

Cyclobutanone is a highly flammable liquid and vapor . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and use personal protective equipment . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Zukünftige Richtungen

There has been a rising interest in the field of cyclobutanone, disclosing the synthetic potential of strained four-membered ring carbocyclic compounds . The Aldol-Tishchenko Reaction of Butanone, Cyclobutanone, and a 3-Pentanone Derived Sulfinylimine and DFT Calculations of the Stereo-determining Step have been reported . This method is proved successful to direct access previously inaccessible and unknown furan-fused cyclobutanone scaffolds, which can participate in a variety of post-functionalization reactions as versatile synthetic blocks .

Eigenschaften

IUPAC Name |

3-pentylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-8-6-9(10)7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSXQSIYYPWANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473390 | |

| Record name | Cyclobutanone, 3-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutanone, 3-pentyl- | |

CAS RN |

153873-60-0 | |

| Record name | Cyclobutanone, 3-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

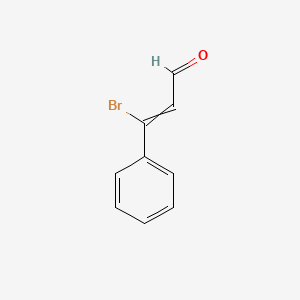

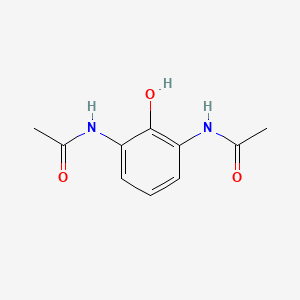

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

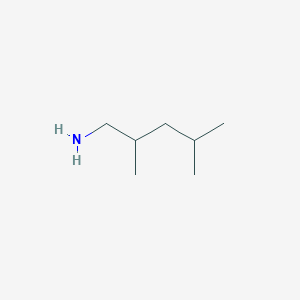

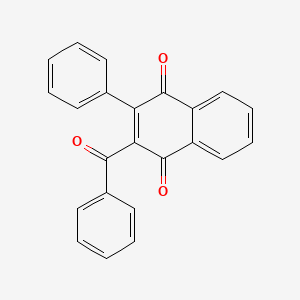

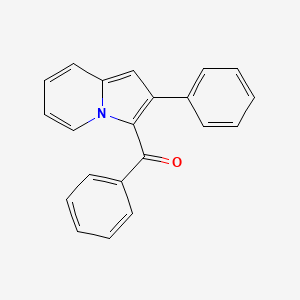

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,5R)-6-(Cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-[3-(2-hydroxyphenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1652556.png)

![[(Z)-1-(3-chlorophenyl)ethylideneamino]urea](/img/structure/B1652560.png)

![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B1652563.png)

![2-({2-[(Prop-2-yn-1-yl)oxy]phenoxy}methyl)oxirane](/img/structure/B1652567.png)

![2-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1652569.png)